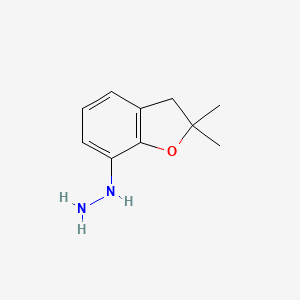
(S)-2-Ethyl-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methylpentanoic acid can be achieved through several methods. One common approach involves the condensation of n-propanal to form 2-methyl-2-pentenal, which is then converted to 2-methyl-2-pentene aldehyde oxime using hydroxylamine . The oxime is dehydrated to form 2-methyl-2-allyl acetonitrile, which is subsequently hydrolyzed to yield 2-methyl-2-pentenoic acid .
Industrial Production Methods
Industrial production methods for 2-ethyl-2-methylpentanoic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Ethyl-2-methylpentanoic acid is used in a variety of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-ethyl-2-methylpentanoic acid involves its interaction with molecular targets and pathways in biological systems. As a derivative of valproic acid, it is believed to exert its effects by modulating the activity of enzymes involved in fatty acid metabolism and by influencing the expression of genes related to cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valproic Acid: A widely used anticonvulsant and mood-stabilizing drug.
2-Methylpentanoic Acid: A similar branched-chain fatty acid with a slightly different structure.
2-Methyl-2-pentenoic Acid: Another related compound with similar chemical properties.
Uniqueness
2-Ethyl-2-methylpentanoic acid is unique due to its specific branched structure, which imparts distinct chemical and biological properties. Its derivatives are valuable in research for their potential therapeutic applications and as reference standards in analytical chemistry .
Propriétés
Numéro CAS |
159225-52-2 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2S)-2-ethyl-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)/t8-/m0/s1 |
Clé InChI |
WUWPVNVBYOKSSZ-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@](C)(CC)C(=O)O |
SMILES canonique |
CCCC(C)(CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Nitro-2H-benzo[d]imidazol-2-one](/img/structure/B8775366.png)
![[4-[4-[3-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]propoxy]phenyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B8775369.png)







